Anhydroecgonine

Forensic Toxicology Biomarker Validation Route of Administration

Anhydroecgonine (ecgonidine) is the definitive, stable hydrolysis metabolite of AEME, providing irrefutable confirmation of smoked cocaine administration in forensic and WBE studies. Unlike cocaine or benzoylecgonine, it uniquely establishes route-of-administration specificity. Its superior stability in biological matrices ensures reliable, legally defensible LC-MS/GC-MS assay calibration. As a chiral building block, the single enantiomer is essential for stereoselective DAT inhibitor and muscarinic ligand synthesis. Procure high-purity reference standards to guarantee analytical accuracy and experimental reproducibility.

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
CAS No. 127379-23-1
Cat. No. B8767336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnhydroecgonine
CAS127379-23-1
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESCN1C2CCC1C(=CC2)C(=O)O
InChIInChI=1S/C9H13NO2/c1-10-6-2-4-7(9(11)12)8(10)5-3-6/h4,6,8H,2-3,5H2,1H3,(H,11,12)
InChIKeyHZGRVVUQEIBCMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anhydroecgonine (CAS 127379-23-1): Core Identity as a Forensic and Synthetic Intermediate


Anhydroecgonine (ecgonidine), CAS 127379-23-1, is a bicyclic tropane alkaloid with the molecular formula C9H13NO2 and a molecular weight of 167.20 g/mol [1]. It is structurally related to cocaine and ecgonine, characterized by a cycloheptene ring with a nitrogen bridge and a carboxylic acid side chain [2]. Anhydroecgonine is primarily recognized as the hydrolytic metabolite of anhydroecgonine methyl ester (AEME, methylecgonidine), a major pyrolysis product formed during the smoking of crack cocaine [3]. This metabolic relationship positions anhydroecgonine as a critical analyte in forensic toxicology for confirming smoked cocaine administration, distinct from other routes of use [4].

Why In-Class Compounds Cannot Be Interchanged for Anhydroecgonine


Substituting anhydroecgonine with its structural analogs, such as cocaine, benzoylecgonine, or anhydroecgonine methyl ester (AEME), in analytical or synthetic workflows leads to critical failures in specificity, stability, and target accuracy. Anhydroecgonine's unique role as a stable, secondary biomarker for smoked cocaine—distinct from the parent drug and primary metabolites—cannot be replicated by cocaine or benzoylecgonine, which do not provide route-of-administration specificity [1]. Furthermore, anhydroecgonine exhibits superior stability in biological matrices compared to both cocaine and its methyl ester, directly impacting the reliability of forensic and pharmacokinetic studies [2]. In synthetic applications, the specific enantiomeric form and carboxylic acid functionality of anhydroecgonine are essential for producing high-purity intermediates, a requirement that cannot be met by closely related esters or alternative tropane alkaloids [3].

Quantitative Differentiation of Anhydroecgonine (127379-23-1) from Analogs


Biomarker Specificity: Anhydroecgonine as a Definitive Marker for Smoked Cocaine

Anhydroecgonine (AEC) serves as a specific biomarker for smoked cocaine, differentiating it from cocaine (COC) and benzoylecgonine (BZE) which are present after any route of administration. In a comparative study of 13 admitted crack smokers, anhydroecgonine was detected in blood at concentrations ranging from 3 to 34 ng/mL, whereas AEME concentrations were below detection limits, highlighting the differential stability and diagnostic utility of the hydrolytic product [1]. Further, a 2018 study analyzing oral fluid, urine, and plasma from cocaine users found median anhydroecgonine concentrations of 7.40 to 1,892.5 ng/mL across matrices, while cocaine and benzoylecgonine exhibited different concentration ranges and correlation patterns, reinforcing the unique diagnostic value of anhydroecgonine [2].

Forensic Toxicology Biomarker Validation Route of Administration

Differential Stability in Biological Matrices: Anhydroecgonine vs. Cocaine and AEME

Anhydroecgonine (AE) demonstrates significantly greater stability than cocaine (COC) in biological fluids. A study on human urine stability showed that while cocaine concentrations decreased over time and benzoylecgonine (BZE) concentrations increased, anhydroecgonine methyl ester (AEME) concentrations remained stable. Critically, the hydrolytic product anhydroecgonine (AE) is formed from AEME degradation, with 50% of AEME hydrolyzed to AE within 5 days at room temperature and within 13 days at 4°C in human plasma [1]. In postmortem samples, ecgonidine (AE) concentrations were substantially higher than methylecgonidine (AEME) in all liver, blood, and urine specimens, indicating that AE is the more persistent and detectable analyte [2].

Analytical Chemistry Stability Studies Forensic Toxicology

Analytical Method Performance: Superior Limits of Quantification for Anhydroecgonine

Validated HPLC methods demonstrate that anhydroecgonine can be quantified with high sensitivity. In a study using solid-phase extraction (SPE) for hospital effluent, the limit of quantification (LOQ) for anhydroecgonine was 0.30 μg L⁻¹, compared to 0.15 μg L⁻¹ for cocaine and 0.18 μg L⁻¹ for benzoylecgonine [1]. While slightly less sensitive than cocaine, the method confirms that anhydroecgonine is reliably detectable at low environmental concentrations, a critical parameter for wastewater-based epidemiology. Furthermore, a HILIC-HPLC method with charged aerosol detection (CAD) and UV successfully separated and quantified anhydroecgonine alongside cocaine, benzoylecgonine, ecgonine, and anhydroecgonine methyl ester, with a retention time of approximately 5.2 min under the specified conditions [2].

Analytical Chemistry HPLC Method Validation Environmental Analysis

Synthetic Utility: Enantioselective Preparation of Pharmaceutical Intermediates

Anhydroecgonine is a critical chiral intermediate for the synthesis of pharmaceutically active tropane derivatives. Patent EP 2391622 A1 describes a process for preparing a single enantiomer of anhydroecgonine, which is essential for subsequent enantioselective synthesis [1]. This contrasts with racemic mixtures of other tropane alkaloids, which would yield impure or inactive pharmaceutical products. Additionally, anhydroecgonine methyl ester (AEME) serves as a starting material for the synthesis of high-affinity cocaine receptor ligands, with derivatives showing Kd values as low as 4.7 nM, more than 4-fold lower than cocaine (Kd ≈ 20 nM) [2]. While anhydroecgonine itself is not the final ligand, its ester and acid chloride derivatives are indispensable for constructing the 3-aryltropane scaffold, a key pharmacophore for dopamine transporter (DAT) inhibitors [3].

Synthetic Chemistry Chiral Synthesis Pharmaceutical Intermediates

Neurotoxicity Profile: Anhydroecgonine as a Muscarinic Receptor Tool Compound

Anhydroecgonine methyl ester (AEME) exhibits greater neurotoxic potential than cocaine, reducing neuronal viability in half the time when combined with cocaine [1]. While direct neurotoxicity data for anhydroecgonine (AE) is limited, AE is the primary metabolite of AEME and is responsible for its sustained cholinergic effects. Binding experiments have confirmed that AEME has affinity for muscarinic cholinergic receptors (mAChRs), with a preference for the M2 subtype in competition binding and partial agonist activity at M1 and M3 subtypes [2]. This distinct pharmacological profile—diverging from cocaine's dopamine transporter inhibition—makes anhydroecgonine and its derivatives valuable tool compounds for studying mAChR-mediated neurotoxicity and for developing selective muscarinic ligands.

Neurotoxicology Receptor Pharmacology Muscarinic Receptors

Optimal Application Scenarios for Anhydroecgonine (CAS 127379-23-1)


Forensic Confirmation of Smoked Cocaine Use

Anhydroecgonine is the analyte of choice for forensic toxicology laboratories confirming smoked cocaine (crack) administration. Its presence in biological fluids, particularly as the stable hydrolysis product of AEME, provides definitive evidence of pyrolytic cocaine consumption [1]. Validated LC-MS and GC-MS methods enable its quantification in urine, blood, and oral fluid, with limits of quantification suitable for clinical and postmortem samples [2]. Procurement of high-purity anhydroecgonine standards is essential for calibrating these assays and ensuring legal defensibility of results.

Synthesis of Enantiopure Tropane-Based Pharmaceuticals

Anhydroecgonine serves as a versatile chiral building block for the synthesis of dopamine transporter (DAT) inhibitors, muscarinic receptor ligands, and other tropane alkaloid derivatives [3]. Its single enantiomer form, obtainable via patented resolution processes, is crucial for generating high-affinity, stereoselective compounds [4]. Medicinal chemistry groups require anhydroecgonine to construct the 3-aryltropane scaffold, a core structure in addiction pharmacotherapy and neuroimaging agent development.

Wastewater-Based Epidemiology for Drug Use Monitoring

Anhydroecgonine is a key target analyte in wastewater-based epidemiology (WBE) studies aiming to estimate community-level consumption of smoked cocaine. Validated HPLC methods demonstrate its detection at environmentally relevant concentrations (LOQ = 0.30 μg L⁻¹), enabling its use alongside cocaine and benzoylecgonine to differentiate routes of administration [5]. Procurement of certified reference materials ensures accurate back-calculation of cocaine consumption from sewage influent, supporting public health surveillance and policy evaluation.

In Vitro Neurotoxicity and Receptor Pharmacology Studies

Anhydroecgonine, as the stable metabolite of AEME, is a critical component for in vitro models investigating crack cocaine neurotoxicity. Its ability to act as a partial agonist at M1 and M3 muscarinic receptors, combined with its prolonged stability in culture media, makes it a superior tool compared to the rapidly degraded AEME or cocaine itself [6]. Researchers studying cholinergic mechanisms of neurodegeneration or seeking to develop neuroprotective agents rely on anhydroecgonine for reproducible, long-term exposure paradigms.

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